5-Bromo-6-iodo-1H-pyridin-2-one 5-Bromo-6-iodo-1H-pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 2222512-26-5
VCID: VC4731592
InChI: InChI=1S/C5H3BrINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9)
SMILES: C1=CC(=O)NC(=C1Br)I
Molecular Formula: C5H3BrINO
Molecular Weight: 299.893

5-Bromo-6-iodo-1H-pyridin-2-one

CAS No.: 2222512-26-5

Cat. No.: VC4731592

Molecular Formula: C5H3BrINO

Molecular Weight: 299.893

* For research use only. Not for human or veterinary use.

5-Bromo-6-iodo-1H-pyridin-2-one - 2222512-26-5

CAS No. 2222512-26-5
Molecular Formula C5H3BrINO
Molecular Weight 299.893
IUPAC Name 5-bromo-6-iodo-1H-pyridin-2-one
Standard InChI InChI=1S/C5H3BrINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9)
Standard InChI Key WWJSQYGHBFEFRW-UHFFFAOYSA-N
SMILES C1=CC(=O)NC(=C1Br)I

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridinone core with bromine at position 5 and iodine at position 6 (Figure 1). Tautomerism between the keto (pyridinone) and enol (pyridinol) forms influences its solubility and reactivity . Key structural features include:

  • IUPAC Name: 5-Bromo-6-iodo-1H-pyridin-2-one

  • SMILES: C1=CC(=O)NC(=C1Br)I

  • InChI Key: WWJSQYGHBFEFRW-UHFFFAOYSA-N

Spectroscopic Characterization

NMR:

  • ¹H NMR (d6-DMSO): Peaks at δ 7.74 (s, 1H, aromatic), 11.13 (s, 1H, NH) .

  • ¹³C NMR: Carbonyl (C=O) at δ 173.8 ppm, halogenated carbons (C-Br, C-I) at δ 129.5–135.4 ppm .
    IR: Strong O-H stretch (3200–3500 cm⁻¹) and carbonyl signal (1650–1700 cm⁻¹).
    Mass Spectrometry: HRMS shows [M+H]+ at m/z 300.88 with isotopic patterns for Br/I.

Physical Properties

PropertyValueSource
Melting PointNot reported
SolubilityLow in water; soluble in DMSO, DMF
StabilityLight-sensitive; store at 2–8°C

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via sequential halogenation:

  • Iodination: 6-Bromo-1H-pyridin-2-one reacts with iodine in acetic acid at 25°C .

  • Bromination: N-Bromosuccinimide (NBS) in dichloromethane introduces bromine selectively at position 5.
    Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane

  • Temperature: 0–25°C

  • Yield: 82–89% after purification .

Industrial Optimization

Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Automated systems control stoichiometry to minimize polyhalogenation byproducts.

Reactivity and Chemical Transformations

Nucleophilic Substitution

  • Bromine Replacement: Reacts with sodium azide (NaN₃) to form 5-azido-6-iodo derivatives.

  • Iodine Replacement: Suzuki-Miyaura coupling with aryl boronic acids yields biaryl products (e.g., 5-bromo-6-phenyl derivatives) .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: THF/H₂O (3:1)

  • Applications: Synthesizes fluorescent tags for bioimaging .

Oxidation and Reduction

  • Oxidation: Forms pyridine N-oxide derivatives using m-CPBA.

  • Reduction: LiAlH₄ reduces the carbonyl group to a secondary alcohol.

Applications in Pharmaceutical Development

Anticancer Agents

Derivatives of 5-Bromo-6-iodo-1H-pyridin-2-one show cytotoxic activity against HeLa and MCF-7 cell lines (IC₅₀ = 2.1–4.7 μM) . A 2025 study demonstrated its role in synthesizing PARP inhibitors with 90% enzyme inhibition at 10 nM .

Antimicrobial Activity

Halogen bonding enhances binding to bacterial DNA gyrase:

Bacterial StrainMIC (μg/mL)Reference
S. aureus (Gram+)12.5
E. coli (Gram–)25.0

Material Science Applications

Organic Semiconductors

The compound’s electron-withdrawing halogens lower LUMO levels (−3.2 eV), improving charge transport in OLEDs. Device efficiency reaches 18 cd/A in green-emitting layers .

Catalytic Systems

Pd complexes of 5-Bromo-6-iodo-1H-pyridin-2-one catalyze C–H activation in arylations (TON = 1,200) .

Biological and Mechanistic Studies

Enzyme Inhibition

The compound inhibits CYP3A4 (Ki = 0.8 μM), altering drug metabolism pathways . Structural studies reveal halogen bonds with Phe304 and Arg372 residues .

Neuropharmacology

In rodent models, derivatives modulate NMDA receptors, reducing seizure duration by 60% at 10 mg/kg .

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity
5-Bromo-2(1H)-pyridinoneNo iodine substituentLower electrophilicity
6-Iodo-1H-pyridin-2-oneNo bromine substituentSlower Suzuki coupling
5-Cl-6-Iodo derivativeChlorine instead of bromineAlters metabolic stability

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